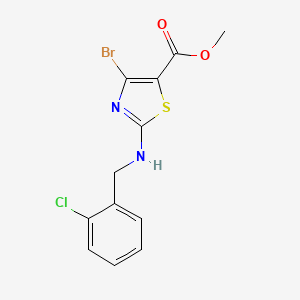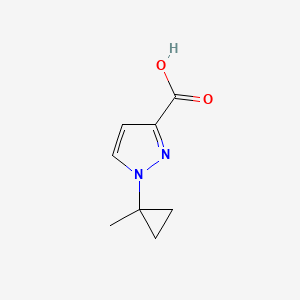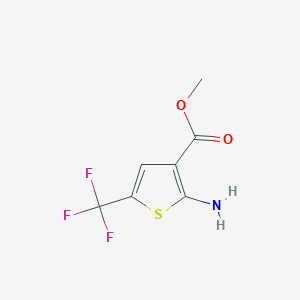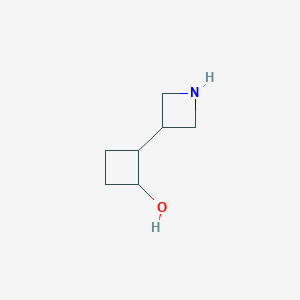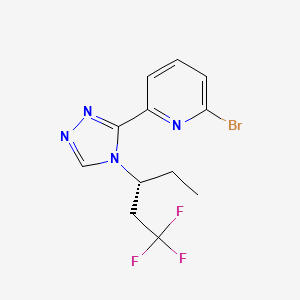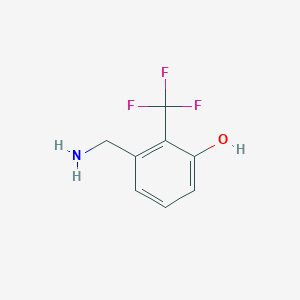
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with a brominating agent. One common method is the bromination of 1-(2,2,2-trifluoroethyl)piperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of piperidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 1-(2,2,2-trifluoroethyl)piperidine.
Scientific Research Applications
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)piperidine
- 4-(Iodomethyl)-1-(2,2,2-trifluoroethyl)piperidine
- 4-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)piperidine
Uniqueness
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13BrF3N |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C8H13BrF3N/c9-5-7-1-3-13(4-2-7)6-8(10,11)12/h7H,1-6H2 |
InChI Key |
ITHURIPHWCHSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CBr)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12996775.png)
![4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid](/img/structure/B12996777.png)

